molecular formula C20H19NO3 B11403106 6,7-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11403106
M. Wt: 321.4 g/mol
InChI Key: UENLTAPYZHXGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chromene core with various functional groups, making it a subject of interest in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as palladium or platinum complexes can be employed to enhance the reaction efficiency. Additionally, continuous flow reactors may be used to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

6,7-dimethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-12-4-6-15(7-5-12)11-21-20(23)19-10-17(22)16-8-13(2)14(3)9-18(16)24-19/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

UENLTAPYZHXGCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Origin of Product

United States

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